![molecular formula C18H21N5O4S B2700919 N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040670-98-1](/img/structure/B2700919.png)
N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiasthmatic and Antiallergic Agents
Compounds within the [1,2,4]triazolo[1,5-c]pyrimidine and related classes have been explored for their potential as mediator release inhibitors, which can be significant in the development of antiasthmatic and antiallergic medications. Medwid et al. (1990) found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors, suggesting their potential utility in treating asthma and allergic reactions (Medwid et al., 1990).
Antimicrobial and Anticancer Activities
A range of heterocyclic compounds incorporating [1,2,4]triazolo and pyridazine moieties have been synthesized and evaluated for their biological properties, including antimicrobial and anticancer activities. For instance, Riyadh et al. (2013) described the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives with antipyrine moieties, some of which exhibited promising anticancer and antimicrobial effects (Riyadh et al., 2013).
Antioxidant Properties
Compounds with [1,2,4]triazolo and pyridazine frameworks have also been investigated for their antioxidant capabilities. For example, Shakir et al. (2017) synthesized derivatives bearing a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol moiety and evaluated their antioxidant activity, finding some compounds to exhibit significant antioxidant ability, superior to ascorbic acid and butylated hydroxytoluene (BHT) in certain assays (Shakir et al., 2017).
Insecticidal Properties
Exploring the insecticidal potential, Fadda et al. (2017) investigated new heterocycles incorporating a thiadiazole moiety for their activity against the cotton leafworm, Spodoptera littoralis, demonstrating the diverse applications of such compounds in agricultural settings (Fadda et al., 2017).
Cardiotonic Activity
Compounds with dihydropyridazinone structures have been identified as potent cardiotonics, showcasing the therapeutic potential in cardiovascular diseases. Robertson et al. (1986) discovered N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide derivatives as potent positive inotropes, indicating their potential in developing new treatments for heart failure (Robertson et al., 1986).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11(2)28-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-13-9-12(26-3)5-6-14(13)27-4/h5-9,11H,10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXVCSNZHPIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
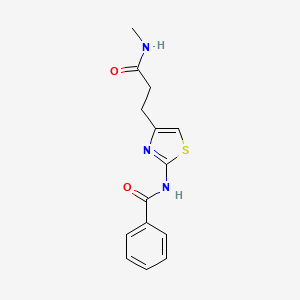
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
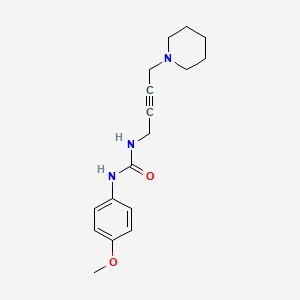
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
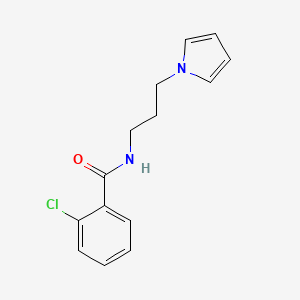
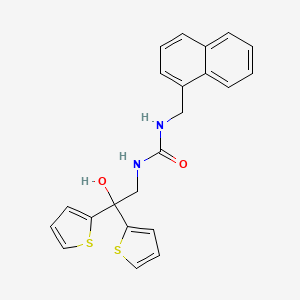
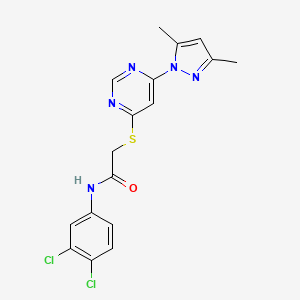
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)


![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)
